4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide
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Overview
Description
The compound “4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide” is a novel drug candidate that shows promising results in various fields. It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular formula of the compound is C16H25N5O2 and it has a molecular weight of 319.409 . The InChI code is InChI=1/C16H25N5O2/c1-20-8-10-21 (11-9-20)16 (22)19-13-2-4-14 (5-3-13)23-15-12-17-6-7-18-15/h6-7,12-14H,2-5,8-11H2,1H3, (H,19,22)/t13-,14- .Physical and Chemical Properties Analysis
The compound is available in solid form . The solubility of the compound in DMSO is unknown .Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Research has shown that derivatives of pyrazoles, including those structurally related to "4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide," can act as potent inhibitors of photosynthetic electron transport. These compounds were evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, exhibiting inhibitory properties comparable to commercial herbicides like diuron, lenacil, and hexazinone. This highlights their potential as new leads in the development of herbicidal agents targeting photosynthesis (Vicentini et al., 2005).
Antimycobacterial Activity
Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including compounds with structural similarities to "this compound," have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. These compounds, especially those derivatized to enhance lipophilicity, showed a range of activities, some outperforming the standard drug pyrazinamide. This suggests their potential use in treating tuberculosis by targeting specific biochemical pathways within the mycobacterial cell (Gezginci et al., 1998).
Cytotoxicity Against Cancer Cells
Novel derivatives, including those related to "this compound," have been synthesized and screened for their cytotoxic activity against cancer cell lines such as Ehrlich Ascites Carcinoma (EAC) cells. The structure-activity relationship studies of these compounds provide insights into designing more effective anticancer agents (Hassan et al., 2014).
Antifungal Activity
The synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to the core structure of "this compound," exhibited significant antifungal activities against a range of phytopathogenic fungi. The high efficacy of certain derivatives against these fungi, compared to commercial fungicides, indicates their potential as lead compounds in developing new antifungal agents (Du et al., 2015).
Future Directions
The compound “4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide” shows promising results in various fields. It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that have been designed, synthesized, and evaluated for their anti-tubercular activity . These compounds could be further developed and evaluated for their potential in treating tuberculosis .
Properties
IUPAC Name |
4-methyl-N-(4-pyrazin-2-yloxycyclohexyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-14(22-9-18-10)15(20)19-11-2-4-12(5-3-11)21-13-8-16-6-7-17-13/h6-9,11-12H,2-5H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAGEQOMLKSEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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